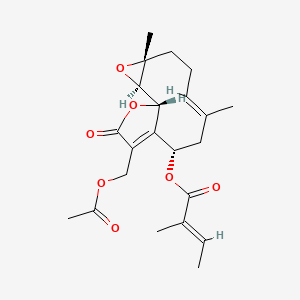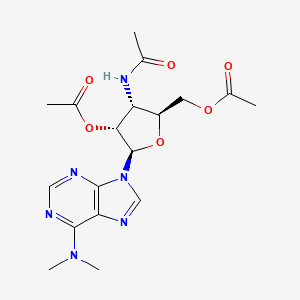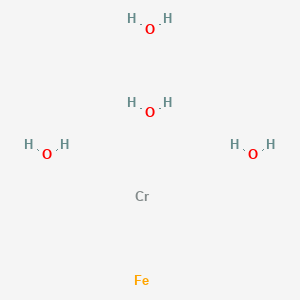
Lead monoantimonide
Vue d'ensemble
Description
Lead monoantimonide (PbSb) is a compound of lead and antimony. It has a molecular weight of 329 g/mol . It is a solid with a grey appearance . The molecular formula of lead monoantimonide is PbSb .
Molecular Structure Analysis
The molecular structure of lead monoantimonide consists of lead (Pb) and antimony (Sb) atoms . The InChI identifier for lead monoantimonide is InChI=1S/Pb.Sb . The Canonical SMILES representation is [Sb]#[Pb] .
Physical And Chemical Properties Analysis
Lead monoantimonide is a solid with a grey appearance . It has a molecular weight of 329 g/mol . The exact physical and chemical properties of lead monoantimonide are not detailed in the search results.
Applications De Recherche Scientifique
Mid-Infrared Semiconductor Lasers
Lead antimonide is used in the development of mid-infrared semiconductor lasers that are epitaxially grown on silicon substrates . This technology covers the whole mid-to-far-infrared spectral range. The integration of antimonide lasers is a rapidly evolving research field . These lasers are used in the development of smart, compact sensors based on silicon-photonics integrated circuits .
Infrared Imaging
Lead antimonide has unique photoconductive sensitivity to the mid-wave infrared (MWIR) spectrum . This property makes it suitable for infrared imaging. PbSe thin films are used for their high IR responsivity at room temperature, large-area application space, and low-cost fabrication .
Photoemissive Materials for Electron Sources
Multi-alkali antimonide photocathodes, which include lead antimonide, have excellent photoemissive properties . They have low thermal emittance and high sensitivity in the green wavelength . These photocathodes are used in the electron sources of high-repetition-rate Free-Electron Laser (FEL) applications .
Mécanisme D'action
Target of Action
Lead Antimonide primarily targets the nervous system . It replaces other cations in living organisms, disturbing many biological processes such as metal transport, energy metabolism, apoptosis, and cell signaling .
Mode of Action
Lead Antimonide interacts with its targets by replacing essential ions in biological systems. It can act as a calcium ion replacement, crossing the blood-brain barrier and causing damage in brain areas, resulting in neurological problems .
Biochemical Pathways
Lead Antimonide affects several biochemical pathways. It also affects G-protein mediated signaling, gap junction signaling, synaptic long-term potentiation, neuropathic pain signaling, and CREB signaling in neurons .
Pharmacokinetics (ADME Properties)
It is known that lead, in general, can be absorbed through ingestion and inhalation, distributed throughout the body, metabolized, and excreted .
Result of Action
The molecular and cellular effects of Lead Antimonide’s action include interference with mitochondrial function and oxidative stress, leading to cell death and inflammation . It also possesses genotoxic characteristics and disrupts cellular activity .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Lead Antimonide. Anthropogenic activities such as mining, smelting, refining, and recycling of lead have led to widespread environmental contamination, posing a significant health risk . The persistence of lead in the environment and potential for global atmospheric transport affect even the most remote regions of the world .
Propriétés
IUPAC Name |
stibanylidynelead | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pb.Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHJESKHUUVSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb]#[Pb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065296 | |
| Record name | Antimony, compd. with lead (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lead monoantimonide | |
CAS RN |
12266-38-5 | |
| Record name | Antimony, compd. with lead (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12266-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony, compd. with lead (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012266385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with lead (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compd. with lead (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony, compound with lead (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)


![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)




![7-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B576671.png)


![5-Phenyl-5,5'-spirobi[5H-dibenzarsole]](/img/structure/B576677.png)

